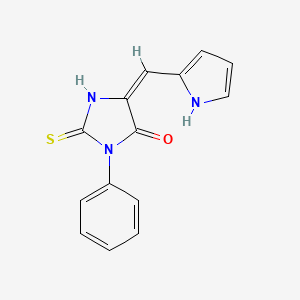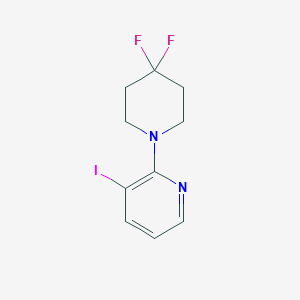
(5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that features a unique combination of functional groups, including a mercapto group, a phenyl ring, a pyrrole moiety, and an imidazolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One possible route could involve the condensation of a pyrrole derivative with an imidazolone precursor under specific conditions. The reaction may require the presence of a base or acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound may be reduced under specific conditions to modify the imidazolone ring or other functional groups.
Substitution: The phenyl ring and pyrrole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercapto group could yield disulfides, while substitution reactions on the phenyl ring could introduce various functional groups.
科学的研究の応用
Chemistry
In organic synthesis, (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets could be explored for potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with specific enzymes or receptors could be key to its medicinal properties.
Industry
In materials science, the compound’s unique structure could be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
類似化合物との比較
Similar Compounds
2-mercapto-3-phenylimidazolone: Lacks the pyrrole moiety.
3-phenyl-5-(1H-pyrrol-2-ylmethylene)imidazolone: Lacks the mercapto group.
2-mercapto-5-(1H-pyrrol-2-ylmethylene)imidazolone: Lacks the phenyl ring.
Uniqueness
The combination of the mercapto group, phenyl ring, pyrrole moiety, and imidazolone core in (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one makes it unique
特性
分子式 |
C14H11N3OS |
|---|---|
分子量 |
269.32 g/mol |
IUPAC名 |
(5E)-3-phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H11N3OS/c18-13-12(9-10-5-4-8-15-10)16-14(19)17(13)11-6-2-1-3-7-11/h1-9,15H,(H,16,19)/b12-9+ |
InChIキー |
GTJWZBCRFJELJZ-FMIVXFBMSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3)/NC2=S |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)




![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)
